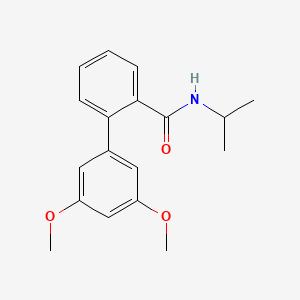![molecular formula C14H13N3OS B5561285 4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide” is a chemical compound with the linear formula C14H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The surface morphology revealed spherical and irregular nanoparticles .Molecular Structure Analysis
The compound has a molecular weight of 226.28 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles . The surface morphology revealed spherical and irregular nanoparticles . The SEM images show mesoporous solids containing agglomerates of spherical particles of fairly uniform size and array .Chemical Reactions Analysis
The compound was synthesized and covalently bonded to silica . This new heterogeneous catalyst was labelled as RHACP2 . The SEM image of this hybrid thiourea silicate can be seen as aggregate particles .Physical And Chemical Properties Analysis
The compound has a linear formula of C14H14N2O and a molecular weight of 226.28 . The XRD indicates the catalyst to be amorphous . The nitrogen adsorption–desorption isotherm of the catalyst shows the mesoporous property .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
Discovery of MGCD0103 : An orally active histone deacetylase (HDAC) inhibitor, MGCD0103, exhibits selective inhibition of HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. This compound, showing significant antitumor activity in vivo, has entered clinical trials, suggesting its potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
Synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones : These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such chemical frameworks in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Capillary Electrophoresis for Drug Analysis
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : A study developed a capillary electrophoretic method for separating imatinib mesylate and its related substances, showcasing the utility of such compounds in analytical chemistry for quality control of pharmaceuticals (Ye et al., 2012).
Alzheimer's Therapy
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones : Designed for Alzheimer's therapy, these molecules act as metal ion chelators, antioxidants, and agents interfering with amyloid peptide aggregation. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Scott et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Discovery of BMS-605541 : A selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential application of such compounds in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHVECTEMJBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)
![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)